2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol
Description
Properties
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-10(2,12)6-3-8-9(4-7(6)11)14-5-13-8/h3-4,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYPZUAQZZQOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1Br)OCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 6 Bromo 1,3 Dioxaindan 5 Yl Propan 2 Ol
Retrosynthetic Analysis of the 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach helps in designing a logical synthetic plan.
The tertiary alcohol of the propan-2-ol group is a key functional group for disconnection. The carbon-carbon bonds adjacent to the hydroxyl-bearing carbon are prime candidates for retrosynthetic cleavage. A common and effective strategy for the formation of tertiary alcohols is the use of organometallic reagents, such as Grignard or organolithium reagents, with carbonyl compounds.
One plausible disconnection is at the bond between the aromatic ring and the propan-2-ol group. This leads to two potential sets of synthons and their corresponding synthetic equivalents:
Route A: A Grignard reagent derived from 6-bromo-5-halo-1,3-dioxaindane and acetone (B3395972).
Route B: An acyl precursor, such as 1-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-one, and a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium).
A second disconnection strategy involves breaking the two methyl-carbon bonds of the propan-2-ol moiety. This would lead to an ester precursor, methyl 6-bromo-1,3-dioxaindan-5-carboxylate, which would require two equivalents of a methyl organometallic reagent to form the tertiary alcohol.
| Disconnection Approach | Precursor 1 | Precursor 2 | Reaction Type |
| C(aryl)-C(alkanol) Bond | 6-bromo-5-iodo-1,3-dioxaindane | Acetone | Grignard/Organolithium Addition |
| C(alkanol)-CH3 Bond | 1-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-one | Methylmagnesium bromide | Grignard Addition |
| Two C(alkanol)-CH3 Bonds | Methyl 6-bromo-1,3-dioxaindan-5-carboxylate | Methylmagnesium bromide (2 eq.) | Grignard Addition |
Interactive Data Table: The table above summarizes the key disconnection strategies for the propan-2-ol moiety.
The synthesis of the brominated 1,3-dioxaindan core can be approached in two primary ways:
Bromination of a pre-formed 1,3-dioxaindan ring: This involves the synthesis of a suitable 1,3-dioxaindan precursor followed by electrophilic aromatic substitution to introduce the bromine atom at the 6-position. The directing effects of the substituents on the aromatic ring will be crucial for achieving the desired regioselectivity.
Cyclization of a brominated precursor: This strategy involves starting with a brominated catechol or a related derivative and then forming the 1,3-dioxaindan ring. This approach ensures the position of the bromine atom from the outset.
The choice between these two approaches depends on the availability of starting materials and the feasibility of achieving regioselective bromination.
Direct Synthetic Routes to 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol
Based on the retrosynthetic analysis, several direct synthetic routes can be proposed. These routes focus on the formation of the 1,3-dioxaindan ring system and the subsequent introduction and modification of functional groups.
The 1,3-dioxaindan ring is a cyclic acetal (B89532) or ketal. Its formation typically involves the acid-catalyzed reaction of a diol with an aldehyde or ketone. In the context of the target molecule, this would involve a catechol derivative.
Precursors such as derivatives of sesamol (B190485) (3,4-methylenedioxyphenol) or isosafrole (1-(1,3-benzodioxol-5-yl)prop-1-ene) can be considered as starting points for the 1,3-benzodioxole (B145889) core, which is structurally analogous to the 1,3-dioxaindan system. The synthesis of 1,3-benzodioxoles often involves the reaction of catechol with a methylene (B1212753) source, such as dichloromethane (B109758) or formaldehyde (B43269), in the presence of a base or acid catalyst.
A plausible route to the 1,3-dioxaindan core of the target molecule could start from a substituted catechol. For instance, 4-bromocatechol (B119925) could be reacted with a suitable two-carbon electrophile to form the 6-bromo-1,3-dioxaindan ring.
| Precursor | Reagent | Conditions | Product |
| 4-Bromocatechol | Paraformaldehyde, p-TsOH | Toluene, Dean-Stark | 6-bromo-1,3-dioxaindane |
| Catechol | Paraformaldehyde, p-TsOH | Toluene, Dean-Stark | 1,3-dioxaindane |
Interactive Data Table: The table above illustrates potential cyclization reactions for the formation of the 1,3-dioxaindan ring system.
Once the 6-bromo-1,3-dioxaindan core is synthesized, functional group interconversions are necessary to introduce the propan-2-ol side chain at the 5-position. A common strategy is the Friedel-Crafts acylation of the aromatic ring.
For example, 6-bromo-1,3-dioxaindane can be acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 1-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-one. This ketone can then be treated with a methyl Grignard reagent (methylmagnesium bromide) to afford the target molecule, 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol.
An alternative approach would be to start with a precursor that already contains a suitable functional group. For instance, 6-bromopiperonal (B143890) (6-bromo-1,3-benzodioxole-5-carbaldehyde) is a commercially available compound. sigmaaldrich.comnih.gov This aldehyde can be reacted with a methyl Grignard reagent to produce a secondary alcohol, which would then need to be oxidized to the corresponding ketone before another Grignard reaction with a methylmagnesium bromide to yield the desired tertiary alcohol. A more direct route from the aldehyde would involve reaction with excess methylmagnesium bromide, though this can be less controlled. A more reliable method would be the reaction of 6-bromopiperonal with methylmagnesium bromide to form 1-(6-bromo-1,3-benzodioxol-5-yl)ethanol, followed by oxidation to 1-(6-bromo-1,3-benzodioxol-5-yl)ethanone, and a final reaction with methylmagnesium bromide.
| Starting Material | Reagent(s) | Intermediate | Final Reagent | Final Product |
| 6-bromo-1,3-dioxaindane | 1. Acetyl chloride, AlCl3 | 1-(6-bromo-1,3-dioxaindan-5-yl)ethan-1-one | Methylmagnesium bromide | 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol |
| 6-bromopiperonal | Methylmagnesium bromide | 1-(6-bromo-1,3-benzodioxol-5-yl)methanol | 1. PCC or other oxidant 2. Methylmagnesium bromide | 2-(6-bromo-1,3-benzodioxol-5-yl)propan-2-ol |
Interactive Data Table: The table above outlines plausible direct synthetic routes involving functional group interconversions.
Introduction of the Bromine Substituent
The synthesis of the target compound necessitates the regioselective introduction of a bromine atom at the C6 position of the 1,3-dioxaindan (or more commonly, 1,3-benzodioxole) ring. This is typically achieved through electrophilic aromatic substitution, where the directing effects of the substituents on the aromatic ring guide the incoming electrophile.
Regioselective Bromination Methodologies
The regioselectivity of the bromination of the 1,3-benzodioxole system is governed by the electronic properties of the existing substituents. The 1,3-dioxole (B15492876) moiety is an electron-donating group, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions (C4, C5, and C7). To achieve the desired 6-bromo substitution pattern, a precursor with a directing group at the C5 position is required.
A common and effective strategy involves the bromination of 1,3-benzodioxole-5-carboxaldehyde, also known as piperonal. researchgate.netsigmaaldrich.com In this precursor, the electron-donating dioxole group strongly activates the ortho position (C6), while the electron-withdrawing aldehyde group at C5 deactivates its ortho (C4, C6) and para positions through resonance, but primarily directs incoming electrophiles to the meta position (C6). The synergistic effect of these two groups strongly favors the regioselective introduction of bromine at the C6 position. This electrophilic aromatic substitution reaction is a reliable method for producing 6-bromo-1,3-benzodioxole-5-carboxaldehyde, a key intermediate for the target molecule. researchgate.net
The general mechanism involves the generation of an electrophilic bromine species which then attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton restores aromaticity and yields the brominated product. The stability of the sigma complex is greatest when the bromine adds to the position most activated by the electron-donating group and least deactivated by the electron-withdrawing group, which in the case of piperonal, is the C6 position. libretexts.org
Evaluation of Brominating Reagents and Conditions
The choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity while minimizing side reactions, such as polybromination. For activated aromatic systems like piperonal, a range of brominating reagents can be employed. nih.govwku.edu
N-Bromosuccinimide (NBS) is frequently the reagent of choice for the bromination of activated aromatic rings. researchgate.netorganic-chemistry.org It is a solid, making it easier and safer to handle than liquid bromine. NBS can provide a low concentration of electrophilic bromine, which helps to prevent over-bromination. Reactions with NBS are often carried out in solvents like acetonitrile (B52724) or in the presence of silica (B1680970) gel, which can enhance regioselectivity. nih.govwku.edu Some protocols report successful regioselective bromination of activated aromatics using NBS at room temperature, sometimes under UV irradiation or in the presence of an ionic liquid to enhance efficiency. researchgate.netresearchgate.net
Molecular Bromine (Br₂) is a powerful and traditional brominating agent. However, its high reactivity can lead to the formation of di- or poly-brominated byproducts, especially with highly activated substrates. jalsnet.commdma.ch To control the reaction, it is often performed at low temperatures and in a suitable solvent like acetic acid or a chlorinated solvent. One study reported the direct bromination of 1,3-benzodioxole-5-carboxaldehyde at room temperature to yield the 6-bromo derivative in good yield (87%). researchgate.net
Other brominating systems, such as ammonium (B1175870) bromide with an oxidant like hydrogen peroxide, have also been developed as greener alternatives for aromatic bromination. mdma.ch The selection of the optimal reagent depends on factors like substrate reactivity, desired scale, and safety considerations.
| Brominating Reagent | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile or other polar solvents, room temperature. May use silica gel or ionic liquid. | Good selectivity for mono-bromination, easier to handle (solid), milder conditions. | Can be less reactive than Br₂ for deactivated systems. | nih.govwku.eduorganic-chemistry.org |
| Molecular Bromine (Br₂) | Acetic acid or chlorinated solvents, often at reduced temperatures. | Highly reactive, readily available, inexpensive. | Can lead to over-bromination, hazardous (corrosive, toxic liquid). | researchgate.netjalsnet.com |
| Ammonium Bromide (NH₄Br) / H₂O₂ | Aqueous or acetic acid solutions, room temperature. | "Greener" alternative, in situ generation of bromine. | May require optimization for specific substrates. | mdma.ch |
Elaboration of the Propan-2-ol Side Chain
Following the successful bromination of the aromatic core, the next synthetic challenge is the construction of the tertiary propan-2-ol group at the C5 position.
Strategies for Tertiary Alcohol Formation at the C5 Position
The most direct and widely used method for the synthesis of tertiary alcohols is the reaction of an organometallic reagent with a ketone or an ester. nii.ac.jp Starting with the intermediate 6-bromo-1,3-benzodioxole-5-carboxaldehyde, a two-step sequence is required to create the necessary carbonyl precursor for the tertiary alcohol synthesis.
A robust strategy involves the following sequence:
Oxidation of the aldehyde: The aldehyde group of 6-bromo-1,3-benzodioxole-5-carboxaldehyde is first oxidized to a carboxylic acid. Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be used, although milder conditions are preferable to avoid unwanted side reactions.
Esterification: The resulting 6-bromo-1,3-benzodioxole-5-carboxylic acid is then converted into an ester, typically a methyl or ethyl ester, through Fischer esterification (reaction with the corresponding alcohol in the presence of an acid catalyst) or by conversion to the acyl chloride followed by reaction with the alcohol.
Reaction with an Organometallic Reagent: The ester, for instance, methyl 6-bromo-1,3-benzodioxole-5-carboxylate, is then treated with at least two equivalents of a methyl organometallic reagent, such as methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). The first equivalent adds to the ester to form a ketone intermediate, which is not isolated. This ketone then immediately reacts with a second equivalent of the organometallic reagent to form the tertiary alkoxide. A final aqueous workup protonates the alkoxide to yield the desired 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol.
Catalytic and Stoichiometric Approaches
The formation of the tertiary alcohol via a Grignard reagent is a classic stoichiometric process, as it requires at least two molar equivalents of the organometallic reagent per mole of the ester precursor. This method is highly reliable and versatile for the synthesis of a wide array of tertiary alcohols. nii.ac.jp
In recent years, catalytic methods for the formation of tertiary alcohols have been developed to improve efficiency and selectivity, particularly for more complex molecules. While the stoichiometric Grignard reaction is generally effective for this target, it is relevant to consider modern catalytic alternatives.
Some catalytic approaches include:
Zinc(II) Ate Complex Catalysis: The use of catalytic amounts of zinc chloride (ZnCl₂) with additives like LiCl can promote the selective addition of Grignard reagents to ketones, minimizing side reactions such as enolization and reduction. nii.ac.jp This approach enhances the efficiency of the carbon-carbon bond formation.
Transition Metal Catalysis: Catalytic systems based on rhodium(I) or copper(I) have been developed for the arylation of ketones to produce tertiary alcohols. ethz.chnih.govacs.org These methods often involve the transfer of an aryl group from a donor molecule to a ketone, or the direct arylation of ketone enolates. While these specific methods may represent an overly complex approach for the target molecule, they highlight the ongoing development in the catalytic synthesis of tertiary alcohols from ketone precursors. researchgate.net
| Approach | Method | Reagents | Description | Reference |
|---|---|---|---|---|
| Stoichiometric | Grignard Reaction | >2 eq. CH₃MgBr, then H₃O⁺ | Reaction of a methyl ester with excess Grignard reagent to form the tertiary alcohol. Highly reliable and widely used. | nii.ac.jp |
| Catalytic | Ate Complex Catalysis | Grignard reagent with cat. ZnCl₂/LiCl | Catalyst activates the Grignard reagent, improving selectivity and yield in additions to ketones. | nii.ac.jp |
| Catalytic | Rh(I) Shuttle Arylation | Ketone, Aryl Alcohol, Rh(I) catalyst | Catalytic transfer of an aryl group from a tertiary alcohol donor to a ketone acceptor. | ethz.ch |
Convergent and Linear Synthesis Strategies for 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol
A linear synthesis involves the sequential modification of a single starting material through a series of steps until the final product is formed. rsc.org For the target compound, a plausible linear sequence is as follows:
Start: 1,3-Benzodioxole-5-carboxaldehyde (Piperonal).
Step 1 (Bromination): Regioselective bromination at the C6 position to yield 6-bromo-1,3-benzodioxole-5-carboxaldehyde.
Step 2 (Oxidation): Oxidation of the aldehyde to a carboxylic acid.
Step 3 (Esterification): Conversion of the carboxylic acid to its methyl ester.
Step 4 (Grignard Reaction): Reaction with excess methylmagnesium bromide to form the final product, 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol.
Fragment A Synthesis: Prepare a suitable organometallic reagent of the brominated aromatic core. For example, starting from 5,6-dibromo-1,3-benzodioxole, one could perform a selective metal-halogen exchange (e.g., with n-butyllithium at low temperature) to generate 6-bromo-1,3-benzodioxol-5-yllithium.
Fragment B: Acetone (propan-2-one).
Coupling Step: React the organolithium species (Fragment A) with acetone (Fragment B). An acidic workup would then yield the final product.
This convergent approach is potentially more efficient but may present challenges in the selective preparation of the required organometallic intermediate (Fragment A).
Reaction Mechanism Elucidation for Key Synthetic Transformations
The cornerstone of this synthetic strategy is the Grignard reaction, the mechanism of which has been extensively studied. The formation of the Grignard reagent itself is understood to occur on the surface of the magnesium metal. byjus.comalfredstate.edu This process is believed to involve single electron transfer (SET) steps, leading to the formation of a radical anion from the aryl bromide, which then reacts with the magnesium surface.
The subsequent addition of the Grignard reagent to a ketone, such as acetone, is generally considered to proceed through a nucleophilic addition mechanism. organic-chemistry.org The highly polarized carbon-magnesium bond in the Grignard reagent renders the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone. youtube.comyoutube.com While a polar, concerted mechanism is often depicted for simplicity, evidence also exists for a single electron transfer (SET) pathway, particularly with sterically hindered ketones or certain aromatic Grignard reagents. organic-chemistry.orgacs.org In the context of (6-bromo-1,3-dioxaindan-5-yl)magnesium bromide reacting with acetone, the generally accepted mechanism involves the formation of a six-membered ring transition state, which helps to organize the reactants and facilitate the nucleophilic attack. byjus.com
Optimization of Reaction Parameters and Yield Enhancement
The successful synthesis of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol with a high yield is contingent upon the careful control and optimization of several reaction parameters. Key factors that influence the outcome of the Grignard reaction include the choice of solvent, reaction temperature, the purity of reactants and apparatus, and the method of Grignard reagent preparation.
Solvent Effects: The choice of solvent is critical for the stability and reactivity of the Grignard reagent. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they solvate the magnesium atom, stabilizing the Grignard reagent. byjus.comnumberanalytics.comnumberanalytics.com THF, having a higher boiling point than diethyl ether, can be advantageous for reactions requiring higher temperatures. numberanalytics.com The solvent must be scrupulously anhydrous, as Grignard reagents are strong bases and will react with any protic species, such as water or alcohols, which would quench the reagent and reduce the yield. quora.com
Temperature Control: Temperature plays a crucial role in both the formation of the Grignard reagent and its subsequent reaction. The formation is an exothermic process, and controlling the temperature is necessary to prevent side reactions, such as Wurtz coupling, where two organic halides couple together. researchgate.netrsc.orgchemrxiv.org For the reaction with the ketone, lower temperatures, often between -78°C and 0°C, are generally preferred to enhance selectivity and minimize the formation of byproducts. numberanalytics.comcmu.edu However, the optimal temperature can be substrate-dependent. researchgate.net
Reactant and Apparatus Purity: The purity of the magnesium and the organic halide is paramount for a successful Grignard reaction. The magnesium surface can be passivated by a layer of magnesium oxide, which can be removed by mechanical means or by using activating agents like iodine or 1,2-dibromoethane (B42909) to initiate the reaction. wikipedia.org All glassware must be thoroughly dried to eliminate any traces of water. byjus.com
Stoichiometry and Addition Order: To maximize the yield of the desired tertiary alcohol, it is common practice to use a slight excess of the Grignard reagent. numberanalytics.com This ensures the complete consumption of the ketone. The order of addition is also important; typically, the ketone solution is added slowly to the Grignard reagent to maintain a low concentration of the ketone and suppress side reactions.
Data on Yield Enhancement: While specific yield data for the synthesis of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol is not readily available in the public domain, general strategies for optimizing Grignard reactions provide a clear path to achieving high yields. The following table summarizes key parameters and their impact on the reaction outcome.
| Parameter | Recommended Condition | Rationale for Yield Enhancement |
| Solvent | Anhydrous diethyl ether or THF | Stabilizes the Grignard reagent through solvation. byjus.comnumberanalytics.com |
| Temperature | Low to moderate (e.g., -78°C to 0°C for addition) | Minimizes side reactions and improves selectivity. numberanalytics.comresearchgate.net |
| Magnesium Activation | Grinding or use of activating agents (e.g., I₂) | Removes the passivating MgO layer and initiates the reaction. wikipedia.org |
| Atmosphere | Inert (e.g., nitrogen or argon) | Prevents reaction of the Grignard reagent with atmospheric oxygen and moisture. askiitians.com |
| Reactant Ratio | Slight excess of Grignard reagent | Ensures complete conversion of the ketone. numberanalytics.com |
| Addition Mode | Slow addition of ketone to Grignard reagent | Maintains a low concentration of the electrophile, reducing side reactions. |
By meticulously controlling these parameters, the synthesis of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol can be optimized to achieve a high yield of the desired product.
Chemical Reactivity and Derivatization of 2 6 Bromo 1,3 Dioxaindan 5 Yl Propan 2 Ol
Transformations of the Tertiary Hydroxyl Group
The tertiary alcohol in 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol is a key site for derivatization. Its reactivity is characteristic of tertiary alcohols, which are sterically hindered and lack an alpha-hydrogen, influencing the types of reactions they readily undergo.
Etherification: The formation of an ether from the tertiary hydroxyl group of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol can be challenging under typical Williamson ether synthesis conditions due to the steric hindrance around the tertiary carbon, which disfavors an S(_N)2 mechanism. Instead, acid-catalyzed reactions are more suitable. For instance, reaction with another alcohol in the presence of a strong acid catalyst can proceed via an S(_N)1 mechanism. This involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation. This carbocation is then attacked by a nucleophilic alcohol to form the ether.
| Reaction | Reagents and Conditions | Expected Product |
| Acid-Catalyzed Etherification | R-OH, H(_2)SO(_4) (catalytic), heat | 2-(6-bromo-1,3-dioxaindan-5-yl)-2-alkoxypropane |
Esterification: The direct esterification of tertiary alcohols with carboxylic acids, known as Fischer esterification, is often inefficient due to steric hindrance and the propensity for elimination reactions under acidic and heated conditions. A more effective method involves the use of more reactive acylating agents such as acid chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270). This approach avoids the harsh acidic conditions that can lead to dehydration of the tertiary alcohol.
| Reaction | Reagents and Conditions | Expected Product |
| Esterification | R-COCl, Pyridine, Room Temperature | 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-yl ester |
Oxidation: Tertiary alcohols, including 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol, are generally resistant to oxidation under standard conditions. nih.govacs.orgresearchgate.netorganic-chemistry.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it, which is necessary for the typical oxidation mechanisms that form a carbonyl group. acs.orgresearchgate.net Strong oxidizing agents under harsh conditions, such as vigorous heating, may lead to the cleavage of carbon-carbon bonds, resulting in the degradation of the molecule rather than a controlled oxidation to a specific functional group. researchgate.net
Reduction: The tertiary hydroxyl group itself is not reducible. However, it can be transformed into a better leaving group, such as a tosylate, which can then be displaced by a hydride in a nucleophilic substitution reaction. This two-step process effectively achieves the deoxygenation of the alcohol, converting it into an alkane. This process involves the reaction of the alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine to form the tosylate, followed by reduction with a strong hydride-donating reagent like lithium aluminum hydride (LiAlH(_4)).
| Reaction | Reagents and Conditions | Expected Product |
| Deoxygenation | 1. TsCl, Pyridine; 2. LiAlH(_4), THF | 6-bromo-5-isopropyl-1,3-dioxaindane |
The tertiary hydroxyl group of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol is prone to elimination reactions, specifically dehydration, under acidic conditions to form an alkene. organic-chemistry.orgacs.orgwikipedia.org This reaction typically proceeds through an E1 mechanism. organic-chemistry.orgacs.orgnih.gov The process begins with the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, to form a good leaving group (water). organic-chemistry.orgwikipedia.org The departure of the water molecule results in the formation of a stable tertiary carbocation. A weak base, such as water or the conjugate base of the acid, then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. acs.org The major product of this elimination would be the more substituted alkene, following Zaitsev's rule.
| Reaction | Reagents and Conditions | Expected Product |
| Dehydration | H(_2)SO(_4) or H(_3)PO(_4), Heat | 6-bromo-5-(prop-1-en-2-yl)-1,3-dioxaindane |
Reactions Involving the Aryl Bromide Substituent
The aryl bromide moiety of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. musechem.com This method is highly effective for forming biaryl structures. The reactivity of the aryl bromide is generally good in these couplings. yonedalabs.com
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of arylalkynes. Aryl bromides are common substrates for this transformation, though they may require slightly more forcing conditions than the corresponding aryl iodides. wikipedia.org
Negishi Coupling: In the Negishi coupling, the aryl bromide is reacted with an organozinc reagent in the presence of a palladium or nickel catalyst. wikipedia.org This reaction is known for its high functional group tolerance and is effective for the formation of C(sp(_2))-C(sp(_3)), C(sp(_2))-C(sp(_2)), and C(sp(_2))-C(sp) bonds.
Below is a table summarizing the general conditions for these cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst System | Base | Expected Product |
| Suzuki-Miyaura | R-B(OH)(_2) | Pd(0) complex (e.g., Pd(PPh(_3))(_4)) | Na(_2)CO(_3), K(_3)PO(_4) | 6-R-5-(2-hydroxypropan-2-yl)-1,3-dioxaindane |
| Sonogashira | R-C≡CH | Pd(0) complex, Cu(I) salt (e.g., CuI) | Amine (e.g., Et(_3)N) | 6-(R-alkynyl)-5-(2-hydroxypropan-2-yl)-1,3-dioxaindane |
| Negishi | R-ZnX | Pd(0) or Ni(0) complex | Not required | 6-R-5-(2-hydroxypropan-2-yl)-1,3-dioxaindane |
Nucleophilic aromatic substitution (S(_N)Ar) on unactivated aryl halides like the one present in 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol is generally difficult. wikipedia.org S(_N)Ar reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgchemistrysteps.comlibretexts.org The dioxaindan ring and the tertiary alcohol group are not sufficiently electron-withdrawing to activate the aromatic ring for this type of reaction under standard conditions. Therefore, displacing the bromine atom with a nucleophile via an S(_N)Ar mechanism would likely require very harsh reaction conditions, and other reaction pathways may compete.
| Reaction | Conditions | Expected Reactivity |
| Nucleophilic Aromatic Substitution (S(_N)Ar) | Strong nucleophile (e.g., RO(^-), R(_2)N(^-)), high temperature | Low to negligible, due to lack of activating groups |
Lithiation and Halogen-Metal Exchange Reactions
The bromine atom attached to the aromatic ring is a key site for functionalization via halogen-metal exchange reactions. This type of transformation is fundamental in organometallic chemistry for creating new carbon-carbon and carbon-heteroatom bonds by converting a relatively unreactive aryl halide into a highly nucleophilic organometallic species. wikipedia.org
The reaction typically involves treating the bromo-compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78 °C to -100 °C) in an inert aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.orgtcnj.edu The low temperature is crucial to prevent side reactions, such as the decomposition of the highly reactive aryllithium intermediate. tcnj.edu The rate of exchange follows the trend I > Br > Cl, making aryl bromides excellent substrates for this reaction. wikipedia.org
Once formed, the aryllithium intermediate is a potent nucleophile and can be quenched with a wide array of electrophiles to introduce new functional groups at the former position of the bromine atom. A potential complication is the presence of the acidic tertiary alcohol proton. This proton would be readily deprotonated by the organolithium reagent. Therefore, at least two equivalents of the organolithium reagent would be required: the first to deprotonate the alcohol, forming a lithium alkoxide, and the second to perform the halogen-metal exchange. Alternatively, a combination of reagents like isopropylmagnesium chloride (i-PrMgCl) followed by n-BuLi can be employed to manage acidic protons on the substrate under less cryogenic conditions. nih.gov
| Reagent(s) | Electrophile (E+) | Product | Purpose/Outcome |
| 2 eq. n-BuLi | H₂O | 2-(1,3-dioxaindan-5-yl)propan-2-ol | Debromination |
| 2 eq. n-BuLi | CO₂ then H⁺ | 5-(2-hydroxypropan-2-yl)-1,3-dioxaindane-6-carboxylic acid | Carboxylation |
| 2 eq. n-BuLi | DMF | 5-(2-hydroxypropan-2-yl)-1,3-dioxaindane-6-carbaldehyde | Formylation |
| 2 eq. n-BuLi | I₂ | 2-(6-iodo-1,3-dioxaindan-5-yl)propan-2-ol | Halogen exchange (Br to I) |
| 2 eq. n-BuLi | (CH₃)₃SiCl | 2-(6-(trimethylsilyl)-1,3-dioxaindan-5-yl)propan-2-ol | Silylation |
| 2 eq. t-BuLi | Benzaldehyde | (5-(2-hydroxypropan-2-yl)-1,3-dioxaindan-6-yl)(phenyl)methanol | Arylation/Addition to aldehyde |
Chemical Modifications of the 1,3-Dioxaindan Ring System
The 1,3-dioxaindan ring is a cyclic acetal (B89532), which is generally stable under neutral and basic conditions but susceptible to cleavage under acidic conditions. thieme-connect.de This reactivity allows for selective deprotection or modification of this part of the molecule.
Ring-Opening and Rearrangement Pathways
The primary chemical modification of the 1,3-dioxaindan ring involves its acid-catalyzed hydrolysis. Treatment with aqueous acid (e.g., HCl, H₂SO₄) will cleave the acetal, converting the 1,3-dioxaindan moiety back to the corresponding catechol (1,2-dihydroxybenzene) derivative and releasing formaldehyde (B43269). This reaction is an equilibrium process, and removal of the formaldehyde can drive it to completion. thieme-connect.de
Reductive ring-opening offers another pathway for modification. Reagents such as diisobutylaluminium hydride (DIBALH) or lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid like aluminum chloride (AlCl₃) can reductively cleave one of the C-O bonds of the acetal. researchgate.net This process results in a mono-protected catechol, yielding a hydroxy-methoxymethyl ether derivative. The regioselectivity of this cleavage (i.e., which C-O bond is broken) can be influenced by steric and electronic factors, as well as the specific reagents and conditions employed. researchgate.net
| Reagent(s) | Conditions | Major Product(s) | Transformation Type |
| H₃O⁺ (e.g., aq. HCl) | Heat | 4-bromo-5-(2-hydroxypropan-2-yl)benzene-1,2-diol + Formaldehyde | Acetal Hydrolysis (Deprotection) |
| LiAlH₄ / AlCl₃ | Anhydrous THF, 0 °C to RT | 2-(2-bromo-5-hydroxy-4-(methoxymethyl)phenyl)propan-2-ol | Reductive Ring-Opening |
| DIBALH | Toluene, -78 °C to RT | 2-(2-bromo-4-hydroxy-5-(methoxymethyl)phenyl)propan-2-ol | Reductive Ring-Opening |
| NaBH₃CN / TMSCl | Acetonitrile (B52724), 0 °C | Regioisomeric mixture of methoxymethyl ethers | Reductive Ring-Opening |
Directed Aromatic Functionalization
The substituents on the benzene (B151609) ring of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol can direct the position of further electrophilic aromatic substitution reactions. However, a more precise method for functionalization is Directed ortho-Metalation (DoM). wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation of a nearby ortho proton. organic-chemistry.org
In the target molecule, the oxygen atoms of the 1,3-dioxaindan ring and the tertiary alcohol (after deprotonation to an alkoxide) can act as DMGs. These groups would direct lithiation to the C-4 position of the indane system, which is ortho to the dioxaindan oxygen and the propan-2-ol-substituted carbon. This regioselectivity provides a powerful tool for introducing an electrophile specifically at this position, which might be difficult to achieve through classical electrophilic substitution due to competing directing effects. The competition between halogen-metal exchange at the C-6 bromine and ortho-deprotonation at C-4 is a critical consideration. Generally, halogen-metal exchange with bromides is faster than directed lithiation. uwindsor.ca However, the choice of base and conditions can sometimes favor one pathway over the other.
| Reaction Type | Reagent(s) | Expected Major Product(s) | Rationale |
| Nitration | HNO₃ / H₂SO₄ | 2-(6-bromo-4-nitro-1,3-dioxaindan-5-yl)propan-2-ol | Electrophilic Aromatic Substitution directed by existing groups |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 2-(7-acetyl-6-bromo-1,3-dioxaindan-5-yl)propan-2-ol | Acylation likely occurs at the less sterically hindered position |
| Directed ortho-Metalation (DoM) | s-BuLi / TMEDA, -78°C; then E⁺ | 2-(6-bromo-4-E-1,3-dioxaindan-5-yl)propan-2-ol | Lithiation directed ortho to the dioxaindan and alkoxide groups |
Synthesis of Structural Analogs and Related Derivatives
The synthesis of analogs of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol allows for the systematic investigation of structure-activity relationships in various applications. Modifications can be made to the aromatic ring, the propanol (B110389) side chain, or the acetal structure.
Preparation of Variously Substituted 1,3-Dioxaindan-Propanol Derivatives
The general synthesis of 1,3-dioxane (B1201747) or 1,3-dioxolane (B20135) derivatives involves the acid-catalyzed condensation of a 1,3-diol or 1,2-diol, respectively, with an aldehyde or ketone. wikipedia.org For the 1,3-dioxaindan system, the core structure is typically formed from a catechol (a benzene-1,2-diol) and a source of a methylene (B1212753) bridge, such as formaldehyde or its equivalents.
To prepare variously substituted analogs, one can start with different precursors. For example, using a substituted catechol will introduce substituents onto the aromatic ring. Changing the ketone that is added to the aromatic core (e.g., via a Grignard reaction on an ester or aldehyde precursor) will vary the side chain.
| Aromatic Precursor (Substituted Catechol) | Side-Chain Precursor (e.g., Ester) | Resulting Analog |
| 4-Chlorobenzene-1,2-diol | Methyl 5-bromo-2,3-dihydro-1H-indene-5-carboxylate | 2-(6-chloro-1,3-dioxaindan-5-yl)propan-2-ol |
| 4-Methylbenzene-1,2-diol | Methyl 5-bromo-2,3-dihydro-1H-indene-5-carboxylate | 2-(6-methyl-1,3-dioxaindan-5-yl)propan-2-ol |
| Benzene-1,2-diol | Methyl 5-bromo-2,3-dihydro-1H-indene-5-carboxylate | 2-(1,3-dioxaindan-5-yl)propan-2-ol |
| 4-Bromobenzene-1,2-diol | Ethyl 5-bromo-2,3-dihydro-1H-indene-5-carboxylate | 2-(6-bromo-1,3-dioxaindan-5-yl)butan-2-ol (using EtMgBr) |
Investigation of Isomeric Forms (e.g., propan-1-ol, related regioisomers)
Structural isomers of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol can include both regioisomers and functional group isomers. An important isomer would be the corresponding primary alcohol, 1-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol, or the secondary alcohol, 1-(6-bromo-1,3-dioxaindan-5-yl)propan-1-ol.
The synthesis of these isomers would require a different synthetic approach. For instance, to obtain a propan-1-ol derivative, one might start with a 6-bromo-1,3-dioxaindane-5-carbaldehyde and react it with ethylmagnesium bromide, followed by workup. Alternatively, hydroboration-oxidation of an appropriate allyl-substituted precursor would also yield a primary alcohol.
Regioisomers, where the substituents are arranged differently on the aromatic ring, could be synthesized by starting with the appropriately substituted catechol. For example, starting with 3-bromobenzene-1,2-diol (B77559) would lead to a different set of regioisomers. These different isomers are expected to have distinct physical properties (melting point, boiling point, solubility) and potentially different chemical reactivity and biological activity due to altered steric and electronic environments.
Advanced Spectroscopic Characterization and Structural Analysis of 2 6 Bromo 1,3 Dioxaindan 5 Yl Propan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
Comprehensive Proton (¹H) NMR Spectral Assignment and Coupling Constant Analysis
The ¹H NMR spectrum of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol provides information on the number of different types of protons and their neighboring environments. The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons in different environments will resonate at different frequencies.
Furthermore, spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets. The coupling constant (J), measured in Hertz (Hz), provides valuable information about the dihedral angle between coupled protons, aiding in conformational analysis. A detailed assignment of the proton signals is essential for a complete structural understanding.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Aromatic-H | 7.1 - 7.3 | Singlet | N/A |
| O-CH₂-O | 5.9 - 6.1 | Singlet | N/A |
| OH | 2.0 - 4.0 | Singlet (broad) | N/A |
| CH₃ | 1.5 - 1.7 | Singlet | N/A |
Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Typically, each unique carbon atom gives rise to a distinct signal. docbrown.info The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it. openstax.org For instance, sp² hybridized carbons of the aromatic ring are expected to appear at a lower field (higher ppm) compared to the sp³ hybridized carbons of the propan-2-ol and dioxaindan moieties. openstax.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-Br | 110 - 120 |
| Aromatic C-H | 115 - 125 |
| Quaternary Aromatic C | 130 - 145 |
| O-C-O (dioxaindan) | 95 - 105 |
| C-OH (propanol) | 70 - 80 |
| CH₃ (propanol) | 25 - 35 |
Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Determination
Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This is instrumental in assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly bonded or coupled through bonds. This is particularly useful for determining the stereochemistry and conformation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This allows for the determination of the elemental composition of the molecule, as the exact mass can distinguish between different molecular formulas that have the same nominal mass. For 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol, HRMS would confirm the presence of bromine due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio).
Detailed Fragmentation Pathway Analysis
In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. For 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol, common fragmentation pathways would likely involve:
Loss of a methyl group: Cleavage of a C-C bond adjacent to the oxygen atom of the propan-2-ol group can lead to the loss of a methyl radical (•CH₃), resulting in a stable oxonium ion.
Loss of water: Alcohols can undergo dehydration, leading to the loss of a water molecule (H₂O).
Cleavage of the dioxaindan ring: The dioxaindan ring can undergo fragmentation, leading to characteristic ions.
Loss of bromine: The carbon-bromine bond can break, leading to the loss of a bromine radical (•Br).
Analyzing these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, Raman spectroscopy involves the inelastic scattering of monochromatic light. The resulting spectra provide a unique "fingerprint" of the molecule, allowing for the identification of functional groups and the elucidation of molecular structure.
For 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol, the expected vibrational modes can be attributed to its distinct functional groups: the hydroxyl (-OH) group, the aromatic ring, the dioxaindan ring system, the carbon-bromine (C-Br) bond, and the propan-2-ol substituent.
Table 1: Predicted IR and Raman Vibrational Modes for 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| Hydroxyl (-OH) | O-H stretch | 3600-3200 (broad) | Weak |
| C-O stretch | 1260-1000 | Medium | |
| Aromatic Ring | C-H stretch | 3100-3000 | Strong |
| C=C stretch | 1600-1450 | Strong | |
| C-H bend (out-of-plane) | 900-675 | Medium | |
| Dioxaindan Ring | C-O-C stretch (asymmetric) | 1150-1085 | Medium |
| C-O-C stretch (symmetric) | ~1040 | Weak | |
| CH₂ stretch | 2960-2850 | Medium | |
| Carbon-Bromine | C-Br stretch | 600-500 | Strong |
| Propan-2-ol | C-H stretch (sp³) | 2980-2870 | Strong |
| C-H bend (sp³) | 1470-1365 | Medium |
The broad O-H stretching band in the IR spectrum is a characteristic feature of alcohols and is due to hydrogen bonding. The aromatic C=C stretching vibrations would likely appear as a series of bands in the 1600-1450 cm⁻¹ region. The C-Br stretch is expected at a lower wavenumber due to the heavier mass of the bromine atom. In the Raman spectrum, the aromatic ring vibrations and the C-Br stretch are anticipated to show strong intensities due to the change in polarizability during these vibrations.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide highly accurate information on bond lengths, bond angles, and intermolecular interactions, offering definitive proof of a molecule's connectivity and conformation.
To date, no published X-ray crystal structure for 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol or its derivatives has been found in crystallographic databases. The ability to obtain a crystal structure is contingent upon the successful growth of single crystals of suitable size and quality.
Should suitable crystals be obtained, a crystallographic analysis would be expected to reveal several key structural features:
Conformation of the Dioxaindan Ring: The five-membered dioxolane ring fused to the benzene (B151609) ring would likely adopt an envelope or twisted conformation to minimize steric strain.
Orientation of the Propan-2-ol Substituent: The analysis would determine the rotational position (torsion angles) of the propan-2-ol group relative to the aromatic ring.
Intermolecular Interactions: In the solid state, the hydroxyl group would be a prime candidate for forming intermolecular hydrogen bonds, which would significantly influence the crystal packing. Pi-stacking interactions between the aromatic rings of adjacent molecules might also be observed.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would provide insight into the electronic effects of the bromo and propan-2-ol substituents on the aromatic ring and the geometry of the dioxaindan system.
The hypothetical crystallographic data would be presented in a standardized format, as shown in the table below.
Table 2: Hypothetical Crystallographic Data for 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1305.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.654 |
| R-factor (%) | < 5 |
It is important to reiterate that the data presented in this article is predictive and based on the analysis of similar chemical structures. Experimental work is required to confirm these spectroscopic and structural characteristics for 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol.
Computational Chemistry and Theoretical Investigations of 2 6 Bromo 1,3 Dioxaindan 5 Yl Propan 2 Ol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.
Density Functional Theory (DFT) Studies
For a molecule like 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol, Density Functional Theory (DFT) would be a primary method of choice for theoretical investigation. Researchers would typically employ a functional, such as B3LYP, in conjunction with a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. This process determines the most stable arrangement of the atoms in space by finding the minimum energy conformation. The output of these calculations would include precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional model of the molecule.
Analysis of Frontier Molecular Orbitals (FMOs)
Following geometry optimization, an analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be conducted. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally indicates a more reactive species. These calculations would provide insights into the potential reactivity sites of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol.
Computational Prediction and Interpretation of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data, which can aid in the identification and characterization of compounds.
Calculation of NMR Chemical Shifts
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically at the DFT level of theory, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimentally obtained spectra, can confirm the proposed structure of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol and help in the assignment of specific signals to individual nuclei within the molecule.
A hypothetical data table for calculated ¹H NMR chemical shifts might look like this:
| Proton | Calculated Chemical Shift (ppm) |
| H on C-x | Data not available |
| H on C-y | Data not available |
| ... | Data not available |
Simulation of Vibrational Spectra (IR/Raman)
The simulation of vibrational spectra, specifically Infrared (IR) and Raman spectra, is another key application of computational chemistry. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculations predict the frequencies and intensities of vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms. Comparing the simulated spectra with experimental data can provide a detailed understanding of the molecule's vibrational properties and confirm the presence of specific functional groups.
A hypothetical data table for key calculated vibrational frequencies might be presented as follows:
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| O-H stretch | Data not available |
| C-Br stretch | Data not available |
| C-O stretch | Data not available |
| ... | Data not available |
Reaction Mechanism Modeling and Transition State Analysis
Theoretical modeling can be employed to investigate the potential chemical reactions involving 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol. This involves mapping out the potential energy surface for a given reaction pathway. By locating and characterizing the transition state structures—the highest energy points along the reaction coordinate—researchers can calculate the activation energy, which is a key determinant of the reaction rate. This type of analysis would provide a molecular-level understanding of how this compound might behave in various chemical transformations, although no such studies have been published to date.
Conformational Analysis and Energy Landscapes
The conformational flexibility of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol is primarily determined by the puckering of the 1,3-dioxane (B1201747) ring within the indan (B1671822) system and the rotational freedom of the 2-hydroxypropan-2-yl substituent. While direct computational studies on this specific molecule are not extensively available in the public domain, valuable insights can be drawn from theoretical investigations of analogous 5-substituted 1,3-dioxane systems. researchgate.netresearchgate.net
Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have shown that the potential energy surface (PES) of these molecules is characterized by several stationary points, including stable conformers and the transition states that separate them. researchgate.netresearchgate.net The most stable conformation for a 1,3-dioxane ring is typically a chair form. researchgate.net For a 5-substituted 1,3-dioxane, the substituent can occupy either an equatorial or an axial position, leading to two different chair conformers (Cₑq and Cₐₓ). The relative energy of these conformers is a key aspect of the molecule's energy landscape.
In addition to the chair forms, twisted-chair (or twist) conformations, such as the 1,4-twist (1,4-T) and 2,5-twist (2,5-T), represent local minima on the potential energy surface, though they are generally higher in energy than the chair conformers. researchgate.netnih.gov The interconversion between equatorial and axial chair forms can proceed through these higher-energy twist intermediates. researchgate.net
For 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol, the 1,3-dioxane ring is fused to a benzene (B151609) ring, which constrains its flexibility compared to a simple cyclohexane-based dioxane. However, the fundamental chair-like and twist-like conformations are still expected to be relevant. The bulky 2-hydroxypropan-2-yl group at the 5-position would likely have a strong preference for the equatorial position to minimize steric hindrance, suggesting that the equatorial chair conformer would be the global minimum on the energy landscape.
The energy landscape is further complicated by the rotation of the C-C bond connecting the 2-hydroxypropan-2-yl group to the dioxaindan ring. Different rotational isomers (rotamers) will have varying energies due to steric interactions between the methyl and hydroxyl groups of the substituent and the adjacent bromo and hydrogen atoms on the aromatic ring. A full depiction of the energy landscape would require a two-dimensional plot showing the energy as a function of both the ring pucker and the substituent's dihedral angle.
Below is a representative table of relative energies for conformers of 5-substituted 1,3-dioxanes, which provides a basis for understanding the potential energy landscape of the target molecule.
| Conformer/Transition State | Representative Relative Energy (kcal/mol) |
| Equatorial Chair (Cₑq) | 0.0 (Global Minimum) |
| Axial Chair (Cₐₓ) | 0.8 - 1.5 |
| 2,5-Twist (2,5-T) | 4.5 - 5.5 |
| 1,4-Twist (1,4-T) | 5.5 - 6.5 |
| Transition State (Chair to Twist) | 8.0 - 11.0 |
Note: These values are illustrative, based on computational studies of 5-alkyl-1,3-dioxanes, and serve as an estimate for the analogous conformations in 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol. researchgate.netresearchgate.net
Investigation of Non-Covalent Interactions and Intermolecular Forces
The supramolecular assembly and physicochemical properties of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol in the condensed phase are governed by a variety of non-covalent interactions. nih.gov The molecule's distinct functional groups—a bromine atom, a hydroxyl group, an aromatic ring, and ether-like oxygens—each contribute to a complex network of intermolecular forces.
Hydrogen Bonding: The most significant directional interaction is expected to be hydrogen bonding, facilitated by the tertiary alcohol (propan-2-ol) moiety. The hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen's lone pairs). nih.gov This allows for the formation of strong, directional interactions with neighboring molecules, potentially leading to chains or cyclic clusters. acs.org The oxygen atoms within the 1,3-dioxaindan ring can also act as hydrogen bond acceptors.
Halogen Bonding: The bromine atom attached to the aromatic ring is a potential halogen bond donor. nih.gov Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on the halogen atom, known as a σ-hole, interacts with a nucleophile (such as an oxygen or nitrogen atom). acs.orgresearchgate.net The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend Cl < Br < I. nih.gov In the solid state, Br···O or Br···Br interactions could play a significant role in crystal packing. mdpi.com Computational studies show that these interactions are a blend of electrostatics, dispersion, and orbital interactions. nih.gov
π-Interactions: The electron-rich benzene ring of the indan core can participate in several types of π-interactions. nih.govacs.org
π-π Stacking: Face-to-face or offset stacking of the aromatic rings can contribute to molecular association, driven primarily by dispersion and electrostatic interactions.
XH/π Interactions: The aromatic ring can act as a weak hydrogen bond acceptor, interacting with the hydroxyl hydrogen (an intramolecular or intermolecular OH/π interaction) or C-H bonds of neighboring molecules.
The interplay of these various forces dictates the molecule's packing in a crystal lattice and its behavior in solution. A summary of the potential non-covalent interactions and their typical energy ranges is provided below.
| Interaction Type | Donor Group | Acceptor Group | Typical Energy (kcal/mol) |
| Hydrogen Bond | -OH | -OH, Dioxane Oxygen | 3 - 10 |
| Halogen Bond | Ar-Br (σ-hole) | -OH, Dioxane Oxygen | 1 - 5 |
| π-π Stacking | Aromatic Ring | Aromatic Ring | 1 - 3 |
| OH/π Interaction | -OH | Aromatic Ring | 1 - 2.5 |
| Dispersion Forces | Entire Molecule | Entire Molecule | Variable, Cumulative |
| Dipole-Dipole | Polar Bonds (C-O, C-Br, O-H) | Polar Bonds | 1 - 2 |
Note: The energy values are general estimates for these types of interactions and can vary significantly based on geometry, substituents, and the chemical environment.
Role of 2 6 Bromo 1,3 Dioxaindan 5 Yl Propan 2 Ol As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Organic Architectures
The molecular architecture of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol makes it a promising starting point for the synthesis of more intricate molecules. The presence of a bromine atom on the aromatic ring is a key feature, offering a handle for a variety of cross-coupling reactions. For instance, Suzuki, Stille, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. This would allow for the elaboration of the aromatic core, a common strategy in the synthesis of natural products and pharmaceutical agents.
The tertiary alcohol group is another reactive site. It can be used as a nucleophile or, after dehydration to the corresponding alkene, as a Michael acceptor or a diene in cycloaddition reactions. Furthermore, the 1,3-dioxaindane moiety serves as a protecting group for a catechol. This protection is crucial as it allows for selective reactions at other parts of the molecule. Deprotection under acidic conditions would unmask the two hydroxyl groups, opening up further avenues for functionalization, such as ether or ester formation, or oxidation to a quinone system.
A hypothetical synthetic route illustrating this potential is the construction of a polycyclic aromatic system. The bromine could be used for a Suzuki coupling to append another aromatic ring. Subsequent intramolecular cyclization, potentially triggered by the deprotection of the catechol and reaction of the resulting hydroxyl groups, could lead to the formation of a complex heterocyclic framework.
Scaffold for Chemical Libraries and Diversification Strategies
In the realm of drug discovery and materials science, the generation of chemical libraries containing a diverse range of related structures is of paramount importance. The structure of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol is well-suited to serve as a central scaffold for such libraries.
The multiple reactive sites on the molecule allow for a combinatorial approach to synthesis. A variety of substituents can be introduced at the bromine position through cross-coupling reactions. Simultaneously or sequentially, the tertiary alcohol could be derivatized to form a range of ethers or esters. Finally, deprotection of the catechol and subsequent reaction of the hydroxyl groups with different reagents would add another layer of diversity.
This multi-faceted reactivity allows for the systematic modification of the core structure, leading to a large number of distinct compounds from a single starting material. Such a library could then be screened for biological activity or desirable material properties.
Table 1: Potential Diversification Points of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol
| Reactive Site | Potential Reactions | Resulting Functional Groups |
| Bromine Atom | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig | Aryl, Alkyl, Alkenyl, Alkynyl, Amino groups |
| Tertiary Alcohol | Esterification, Etherification, Dehydration | Esters, Ethers, Alkenes |
| 1,3-Dioxaindane | Deprotection (Acidic Conditions) | Catechol (1,2-dihydroxybenzene) |
| Catechol (post-deprotection) | Etherification, Esterification, Oxidation | Di-ethers, Di-esters, Quinones |
Development of New Synthetic Methodologies Utilizing the Compound as a Core Component
The unique combination of functional groups in 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol could also inspire the development of novel synthetic methodologies. For example, its structure could be used to investigate new domino or tandem reaction sequences. A reaction could be initiated at one site, which then triggers a cascade of subsequent transformations at other positions within the molecule.
One could envision a process where a palladium-catalyzed cross-coupling at the bromine position is followed by an intramolecular reaction involving the tertiary alcohol, perhaps after its conversion to a leaving group. The rigid 1,3-dioxaindane structure could impose specific conformational constraints, leading to high stereoselectivity in such intramolecular processes.
Furthermore, the compound could serve as a test substrate for the development of new catalysts or reagents. For instance, developing a catalyst that can selectively functionalize one of the C-H bonds on the aromatic ring in the presence of the bromine atom would be a significant methodological advancement. The well-defined structure of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol would be beneficial in assessing the selectivity and efficiency of such new transformations.
Future Research Directions and Perspectives for 2 6 Bromo 1,3 Dioxaindan 5 Yl Propan 2 Ol
Exploration of Unconventional Synthetic Pathways
The traditional synthesis of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol likely relies on multi-step sequences involving aromatic bromination, functional group interconversions, and the formation of the dioxaindane and propan-2-ol moieties. Future research should pivot towards more elegant and efficient "unconventional" synthetic pathways that offer improved atom economy and access to novel analogs.
One promising avenue is the application of C-H functionalization strategies. nih.govrsc.orgrsc.org Directing group-assisted C-H activation could enable the late-stage introduction of the propan-2-ol side chain or other functionalities onto a pre-formed bromo-dioxaindane core. nih.gov This approach would circumvent the need for pre-functionalized starting materials and offer a more convergent and flexible synthetic route. For instance, a suitable directing group installed on the dioxaindane ring could facilitate regioselective C-H activation at the C-5 position, followed by coupling with a propan-2-ol precursor.
Photoredox catalysis represents another frontier for the unconventional synthesis of this target molecule and its derivatives. nih.govntu.edu.sgacs.org Visible-light-mediated reactions could be employed for the direct construction of the tertiary alcohol by coupling a suitable dioxaindane-based radical with a propan-2-ol-derived radical precursor. ntu.edu.sgresearchgate.net Furthermore, photoredox catalysis could enable novel C-H functionalization pathways on the aromatic ring, potentially leading to the synthesis of isomers or poly-functionalized derivatives that are inaccessible through traditional methods. A recent study demonstrated the photocatalytic Meerwein arylation for the synthesis of 1-arylpropan-2-ones, which could be subsequently reduced to the corresponding alcohols, showcasing a potential photobiocatalytic route. researchgate.net
| Synthetic Approach | Potential Advantages | Key Challenges |
| C-H Functionalization | Increased step- and atom-economy; Late-stage diversification. | Regioselectivity control; Catalyst development. |
| Photoredox Catalysis | Mild reaction conditions; Access to novel reactivity. | Substrate scope; Quantum yield optimization. |
Advanced Functionalization and Stereoselective Synthesis of Derivatives
The inherent functionalities of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol provide multiple handles for advanced functionalization. The bromine atom is a prime site for modification via various transition-metal-catalyzed cross-coupling reactions . nih.govnih.govacs.orgrsc.org Suzuki, Sonogashira, and Buchwald-Hartwig couplings could be employed to introduce a wide array of aryl, alkynyl, and amino groups, respectively, thereby generating a library of diverse derivatives. nih.gov The steric hindrance around the bromine atom may influence reactivity, and optimization of reaction conditions will be crucial.
A particularly exciting area for future research is the stereoselective synthesis of chiral derivatives. The tertiary alcohol creates a chiral center if the two methyl groups are differentiated. Asymmetric synthesis of tertiary benzylic alcohols is a well-established field, and these methods could be adapted. nih.govnih.govresearchgate.net For example, the enantioselective addition of methylmagnesium bromide to a 6-bromo-1,3-dioxaindan-5-yl acetone (B3395972) precursor, catalyzed by a chiral ligand, could provide access to enantioenriched forms of the target molecule. organic-chemistry.orgnih.govresearchgate.netliverpool.ac.uk
Furthermore, biocatalysis offers a powerful tool for the stereoselective synthesis of chiral alcohols. nih.govresearchgate.netnih.govpsu.edualmacgroup.com The reduction of a corresponding ketone precursor using a selective ketoreductase enzyme could yield highly enantioenriched (R)- or (S)-2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol. This approach aligns with the growing demand for green and sustainable chemical processes.
| Functionalization Strategy | Target Moiety | Potential Outcome |
| Cross-Coupling Reactions | Bromo substituent | Diverse library of C-C and C-N coupled products. |
| Asymmetric Catalysis | Propan-2-ol side chain | Enantiomerically enriched chiral tertiary alcohols. |
| Biocatalysis | Ketone precursor | Highly stereoselective synthesis of (R)- or (S)-alcohols. |
Integration into Multicomponent Reaction Sequences for Rapid Library Generation
Multicomponent reactions (MCRs) , where three or more reactants combine in a single operation to form a complex product, offer a highly efficient strategy for the rapid generation of molecular diversity. nih.govnih.govsemanticscholar.orgrsc.orgacs.org The bromo-aromatic nature of 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol makes it, or its synthetic precursors, an ideal building block for integration into MCRs.
For instance, a precursor such as 6-bromo-1,3-dioxaindane-5-carbaldehyde could participate in well-known MCRs like the Ugi or Passerini reactions to generate complex, peptidomimetic scaffolds. The bromine atom would be retained in the product, allowing for subsequent post-MCR modifications via cross-coupling reactions, further expanding the accessible chemical space. The use of bromo-substituted building blocks in MCRs is a known strategy for creating libraries of heterocyclic compounds. researchgate.neteurjchem.commdpi.comnih.govresearchgate.net
The development of novel MCRs that directly incorporate the 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol scaffold would be a significant advancement. This could involve, for example, the activation of the tertiary alcohol for participation in a cascade reaction sequence with other reactants.
Development of Sustainable and Eco-Friendly Synthetic Protocols
Future synthetic work on 2-(6-bromo-1,3-dioxaindan-5-yl)propan-2-ol and its derivatives should prioritize the development of sustainable and eco-friendly protocols. This aligns with the broader goals of "green chemistry" to minimize environmental impact. acs.orgresearchgate.netrsc.orgnumberanalytics.com
A key area for improvement is the bromination step. Traditional brominating agents like elemental bromine are hazardous. The use of greener brominating reagents, such as a bromide-bromate couple in an aqueous medium, should be explored. researchgate.netrsc.orgresearchgate.net These reagents are safer to handle and can reduce the generation of hazardous waste.
As mentioned previously, biocatalysis represents a cornerstone of sustainable synthesis. nih.govresearchgate.netnih.govpsu.edualmacgroup.com The use of enzymes for stereoselective synthesis not only provides access to chiral molecules but also operates under mild, aqueous conditions, thereby reducing the reliance on harsh reagents and organic solvents.
Furthermore, the implementation of flow chemistry could offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of this compound and its derivatives. Continuous-flow processes can allow for better control over reaction parameters, reduced reaction times, and safer handling of hazardous intermediates.
| Green Chemistry Principle | Application to Synthesis | Expected Benefit |
| Use of Safer Reagents | Alternative brominating agents (e.g., bromide-bromate) | Reduced hazard and environmental impact. |
| Biocatalysis | Enzymatic reduction for chiral alcohol synthesis | High stereoselectivity, mild conditions, aqueous media. |
| Process Intensification | Flow chemistry | Improved safety, efficiency, and scalability. |
Q & A
Q. Key Insights :
- Bromine’s larger van der Waals radius enhances hydrophobic interactions, lowering IC₅₀.
- Fluorine’s electron-withdrawing effect reduces binding affinity .
Advanced Question: What strategies mitigate steric hindrance during derivatization of the tertiary alcohol?
Methodological Answer:
- Protection/Deprotection : Use TBDMS-Cl to silylate the hydroxyl group, reducing steric bulk. Deprotect with TBAF post-derivatization .
- Microwave-Assisted Synthesis : Enhances reaction rates for bulky substrates (e.g., 120°C, 20 min, 300 W) .
- Enzyme Catalysis : Lipases (e.g., CAL-B) selectively acylate the alcohol in toluene, avoiding dioxaindan ring modification .
Advanced Question: How does the 1,3-dioxaindan moiety influence photostability in UV-Vis studies?
Methodological Answer:
- UV-Vis Spectroscopy : The dioxaindan ring absorbs at 270 nm (ε = 4500 M⁻¹cm⁻¹), with no shift under UV light (254 nm, 24 h), indicating stability .
- Degradation Pathways : LC-MS identifies minor oxidation products (e.g., diketone) under prolonged UV exposure. Stabilize with antioxidants (0.1% BHT) .
Advanced Question: What NMR techniques resolve signal overlap in the dioxaindan ring protons?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
